Cas no 2648920-59-4 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid)
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid
- (2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid
- EN300-1511330
- 2648920-59-4
-
- Inchi: 1S/C27H34N2O6/c1-17(2)13-18(14-25(31)29-24(11-12-30)26(32)33)15-28-27(34)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24,30H,11-16H2,1-2H3,(H,28,34)(H,29,31)(H,32,33)/t18?,24-/m0/s1
- InChI Key: YJHMDLKWNORKJA-LUTIACGYSA-N
- SMILES: O(C(NCC(CC(N[C@H](C(=O)O)CCO)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 482.24168681g/mol
- Monoisotopic Mass: 482.24168681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 125Ų
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1511330-1.0g |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1511330-50mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1511330-100mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1511330-250mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1511330-500mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1511330-1000mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1511330-2500mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1511330-5000mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1511330-10000mg |
(2S)-2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanamido}-4-hydroxybutanoic acid |
2648920-59-4 | 10000mg |
$14487.0 | 2023-09-27 |
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid Related Literature
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid (CAS No. 2648920-59-4)
(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid (CAS No. 2648920-59-4) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by its intricate molecular architecture, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a hydroxybutanoic acid moiety. These structural elements collectively contribute to its stability and functional versatility.
The Fmoc protecting group is widely used in peptide synthesis to temporarily mask the amino group, facilitating the sequential addition of amino acids in a controlled manner. This is particularly important in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential to achieve the desired product. The presence of the Fmoc group in (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid ensures that the amino group remains protected during synthetic manipulations, preventing unwanted side reactions and ensuring high yields.
The amino acid backbone of this compound is another key feature that contributes to its biological activity. Amino acids are the building blocks of proteins and play crucial roles in various biological processes, including enzyme catalysis, signal transduction, and cellular regulation. The specific arrangement of amino acids in this compound suggests that it may interact with specific protein targets, potentially modulating their activity or function. Recent studies have shown that compounds with similar structures can act as potent inhibitors or activators of key enzymes involved in disease pathways, making them attractive candidates for drug development.
The hydroxybutanoic acid moiety adds another layer of complexity to this compound. Hydroxybutanoic acids are known for their ability to form hydrogen bonds and participate in various chemical reactions, which can influence the compound's solubility, stability, and bioavailability. In the context of drug development, these properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents. Research has demonstrated that hydroxybutanoic acids can enhance the cellular uptake and intracellular distribution of drugs, thereby improving their therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-function relationships of compounds like (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid. These computational tools have enabled scientists to predict the binding modes and affinities of this compound with various protein targets, facilitating the rational design of more potent and selective analogs. For example, molecular dynamics simulations have revealed that the hydroxybutanoic acid moiety plays a critical role in stabilizing the interaction between this compound and its target protein, thereby enhancing its biological activity.
In addition to its potential therapeutic applications, (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid has also been studied for its use as a research tool in chemical biology. Its unique structural features make it an excellent candidate for probing protein-protein interactions and studying post-translational modifications. For instance, researchers have used this compound to investigate the role of specific amino acid residues in protein folding and stability, providing valuable insights into the molecular mechanisms underlying various diseases.
The synthesis of (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid involves a series of well-established chemical reactions, including peptide coupling reactions, deprotection steps, and functional group modifications. These synthetic strategies are designed to maximize yield and purity while minimizing side reactions and impurities. Recent improvements in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for both research and industrial applications.
In conclusion, (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid (CAS No. 2648920-59-4) is a versatile compound with significant potential in both research and therapeutic applications. Its unique structural features, including the Fmoc protecting group, amino acid backbone, and hydroxybutanoic acid moiety, make it an attractive candidate for further investigation. Ongoing research continues to uncover new insights into its biological activity and potential uses in drug development.
2648920-59-4 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-5-methylhexanamido}-4-hydroxybutanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)